

# A Head-to-Head Comparison of Prop-2-enenitrile Isomers: Crotononitrile

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## Compound of Interest

**Compound Name:** (Z)-3-Amino-3-(4-aminophenyl)sulfanyl-2-[2-(trifluoromethyl)phenyl]prop-2-enenitrile

**Cat. No.:** B1683924

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Prop-2-enenitrile, commonly known as acrylonitrile, serves as a foundational structure in a vast array of chemical compounds. While acrylonitrile itself does not exhibit geometric isomerism, substitution along its vinyl group can lead to the formation of cis and trans (or Z and E) isomers. These stereoisomers, despite having identical chemical formulas and connectivity, can exhibit markedly different physical, chemical, and biological properties. This guide provides a detailed head-to-head comparison of the geometric isomers of a key substituted prop-2-enenitrile, crotononitrile (but-2-enenitrile), supported by experimental data.

## Structural and Physical Properties

The cis and trans isomers of crotononitrile are structurally distinct due to the arrangement of the methyl and nitrile groups around the carbon-carbon double bond. This difference in geometry gives rise to variations in their physical properties.

**Caption:** Molecular structures of cis- and trans-crotononitrile.

The spatial arrangement of substituents influences intermolecular forces, leading to different boiling points, densities, and refractive indices. While data for the pure isomers can be sparse,

some values have been reported and are presented below alongside data for the commonly available mixture.

Property	cis-Crotononitrile	trans-Crotononitrile	Mixture of cis/trans
Molecular Formula	C <sub>4</sub> H <sub>5</sub> N	C <sub>4</sub> H <sub>5</sub> N	C <sub>4</sub> H <sub>5</sub> N
Molecular Weight	67.09 g/mol [1]	67.09 g/mol [2]	67.09 g/mol [3][4]
Boiling Point	107 °C[5]	122 °C[6]	120-121 °C[3][4][7]
Melting Point	-73 °C[5]	-52 °C[6]	-51.5 °C[4][7]
Density	Not readily available	0.823 g/mL[6]	0.824 g/mL at 25 °C[3][4][7]
Refractive Index (n <sub>20</sub> /D)	Not readily available	1.416[6]	1.419[3][4][7]
Dipole Moment	4.08 D[5]	4.50 D[6]	Not applicable

## Spectroscopic Differentiation

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the cis and trans isomers of crotononitrile.

### <sup>1</sup>H NMR Spectroscopy

The key distinguishing feature in the <sup>1</sup>H NMR spectra of cis- and trans-alkenes is the coupling constant (J-value) between the vinyl protons.

- trans-Isomers typically exhibit a larger coupling constant ( $J \approx 12\text{-}18$  Hz) for the vinyl protons.
- cis-Isomers show a smaller coupling constant ( $J \approx 6\text{-}12$  Hz).

This difference arises from the dihedral angle between the coupled protons, which is 180° in the trans isomer and 0° in the cis isomer.

### Infrared (IR) Spectroscopy

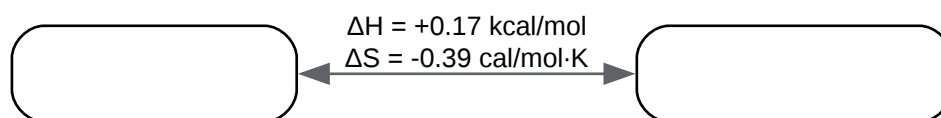
In IR spectroscopy, the C-H out-of-plane bending vibrations are characteristic of the substitution pattern on the double bond.

- trans-Isomers of 1,2-disubstituted alkenes typically show a strong absorption band in the range of 960-975  $\text{cm}^{-1}$ .
- cis-Isomers exhibit a strong absorption band around 675-730  $\text{cm}^{-1}$ .

The C=C stretching vibration, usually found between 1600 and 1680  $\text{cm}^{-1}$ , may also differ slightly in position and intensity between the two isomers.

## Chemical Reactivity and Isomerization

The thermal isomerization of crotononitrile has been studied, demonstrating that the two isomers can be interconverted. The reaction is a unimolecular, reversible first-order process.



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**Caption:** Thermal equilibrium between cis- and trans-crotononitrile.

The positive enthalpy change ( $\Delta H$ ) indicates that the trans isomer is slightly more stable than the cis isomer, likely due to reduced steric hindrance between the methyl and nitrile groups.

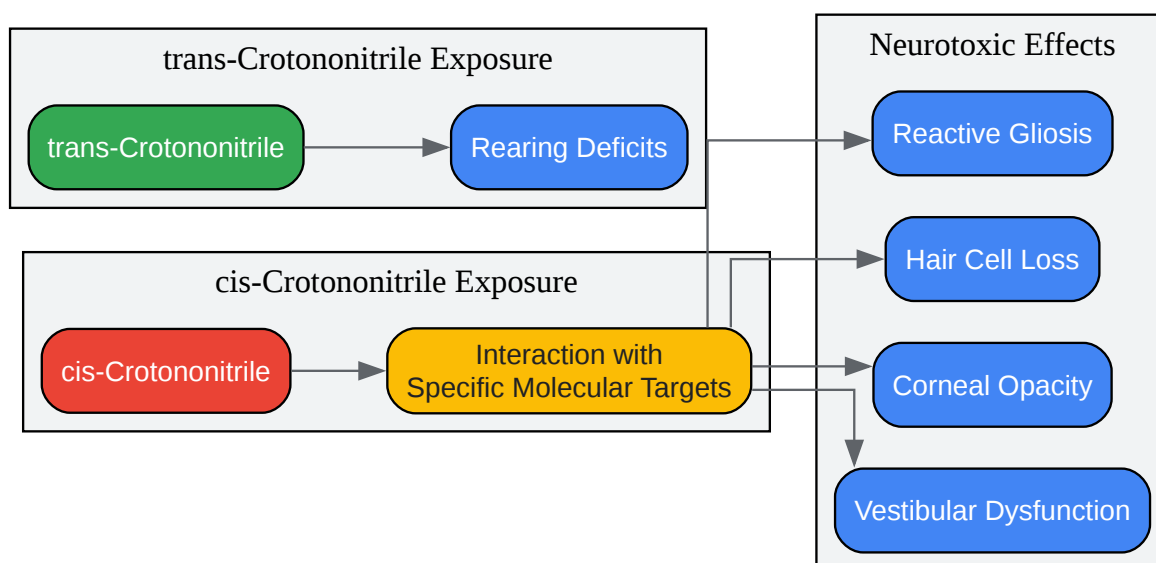
## Biological Activity: A Case Study in Neurotoxicity

A significant and critical point of comparison between cis- and trans-crotononitrile is their differential neurotoxicity. Experimental studies in rats have revealed that the cis-isomer is a potent neurotoxin, while the trans-isomer is significantly less toxic.

A study comparing the effects of the two isomers in adult male Long-Evans rats demonstrated the following:

Effect	cis-Crotononitrile (80, 100, 120 mg/kg/day for 3 days)	trans-Crotononitrile (250 mg/kg/day for 3 days)
Vestibular Dysfunction	Dose-dependent induction	No effect
Corneal Opacity	Dose-dependent induction	No effect
Vestibular Hair Cell Loss	Present	No effect
Cochlear Hair Cell Loss	Present	No effect
Reactive Gliosis	Present in multiple brain regions	Not assessed, but rearing deficits observed

This striking difference in biological activity underscores the importance of stereochemistry in drug development and toxicology. The specific three-dimensional structure of the cis-isomer is crucial for its interaction with biological targets that trigger the observed neurotoxic cascade.



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